molecular formula C22H22BrN3O4 B11560465 2-amino-4-(3-bromo-4-methoxyphenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

2-amino-4-(3-bromo-4-methoxyphenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B11560465
M. Wt: 472.3 g/mol
InChI Key: ZELGRMMRYOIXBG-UHFFFAOYSA-N
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Description

2-amino-4-(3-bromo-4-methoxyphenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic compound that belongs to the class of pyrano[3,2-c]pyridines This compound is characterized by its unique structure, which includes a pyridine ring fused with a pyran ring, and various substituents such as an amino group, a bromo-methoxyphenyl group, and a tetrahydrofuran-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(3-bromo-4-methoxyphenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves multicomponent reactions. One common method involves the reaction of aromatic aldehydes, malononitrile, and resorcinol in the presence of a catalyst such as sodium carbonate in ethanol . The reaction proceeds through a series of steps including condensation, cyclization, and substitution to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(3-bromo-4-methoxyphenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the bromo and methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydroxide or halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the bromo or methoxy positions.

Scientific Research Applications

2-amino-4-(3-bromo-4-methoxyphenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-amino-4-(3-bromo-4-methoxyphenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other pyrano[3,2-c]pyridine derivatives such as:

These compounds share structural similarities but differ in their substituents and specific properties. The uniqueness of 2-amino-4-(3-bromo-4-methoxyphenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C22H22BrN3O4

Molecular Weight

472.3 g/mol

IUPAC Name

2-amino-4-(3-bromo-4-methoxyphenyl)-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile

InChI

InChI=1S/C22H22BrN3O4/c1-12-8-18-20(22(27)26(12)11-14-4-3-7-29-14)19(15(10-24)21(25)30-18)13-5-6-17(28-2)16(23)9-13/h5-6,8-9,14,19H,3-4,7,11,25H2,1-2H3

InChI Key

ZELGRMMRYOIXBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OC)Br)C(=O)N1CC4CCCO4

Origin of Product

United States

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